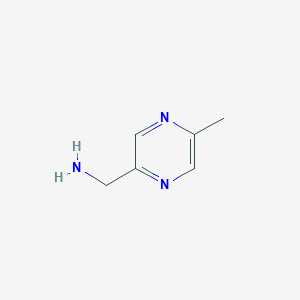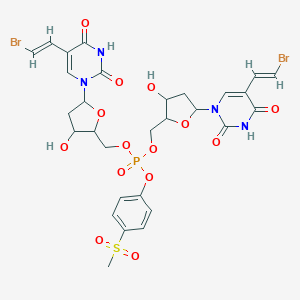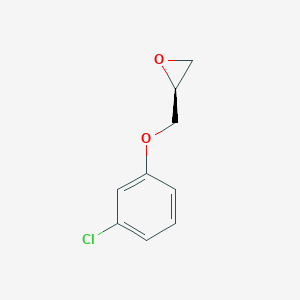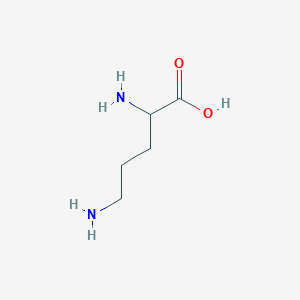![molecular formula C8H10O B143926 9-Oxabicyclo[6.1.0]non-3-yne CAS No. 127302-48-1](/img/structure/B143926.png)
9-Oxabicyclo[6.1.0]non-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxabicyclo[6.1.0]non-3-yne, also known as 7-oxabicyclo[2.2.1]hept-5-en-2-one, is a cyclic organic compound with a unique structure that makes it a promising candidate for scientific research. This compound has been synthesized by various methods and has shown potential in several applications, including medicinal chemistry, materials science, and organic synthesis.1.0]non-3-yne.
Mécanisme D'action
The mechanism of action of 9-Oxabicyclo[6.1.0]non-3-yne is not fully understood. However, it has been reported to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may be responsible for its observed biological activity.
Biochemical and Physiological Effects:
Studies have reported that 9-Oxabicyclo[6.1.0]non-3-yne exhibits antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. It has also been reported to exhibit antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9-Oxabicyclo[6.1.0]non-3-yne is its unique structure, which makes it a versatile building block for the synthesis of complex molecules. However, its reactivity with nucleophiles may also be a limitation, as it may react with other compounds in the experimental system. In addition, its biological activity may make it difficult to study its mechanism of action in isolation.
Orientations Futures
There are several future directions for research on 9-Oxabicyclo[6.1.0]non-3-yne. One direction is to study its potential as a drug delivery system, as it has been reported to exhibit good biocompatibility. Another direction is to study its mechanism of action in more detail, as this may provide insight into its potential as a therapeutic agent. Additionally, the synthesis of novel materials using 9-Oxabicyclo[6.1.0]non-3-yne as a building block may lead to the development of materials with unique properties.
Méthodes De Synthèse
There are several reported methods for the synthesis of 9-Oxabicyclo[6.1.0]non-3-yne. One of the most common methods involves the reaction of 4,5-dihydro-2H-pyran with propynylmagnesium bromide, followed by oxidation with Jones reagent. Another method involves the reaction of 4-hydroxy-2-cyclopentenone with propargyl bromide, followed by deprotection with TBAF. Both methods have been reported to provide good yields of the desired product.
Applications De Recherche Scientifique
9-Oxabicyclo[6.1.0]non-3-yne has shown potential in several scientific research applications. In medicinal chemistry, this compound has been reported to exhibit antifungal, antibacterial, and antitumor activity. It has also been studied for its potential as a drug delivery system. In materials science, 9-Oxabicyclo[6.1.0]non-3-yne has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a versatile building block for the synthesis of complex molecules.
Propriétés
Numéro CAS |
127302-48-1 |
|---|---|
Nom du produit |
9-Oxabicyclo[6.1.0]non-3-yne |
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
9-oxabicyclo[6.1.0]non-3-yne |
InChI |
InChI=1S/C8H10O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1,3,5-6H2 |
Clé InChI |
SIHVXVRUTWJSKP-UHFFFAOYSA-N |
SMILES |
C1CC#CCC2C(C1)O2 |
SMILES canonique |
C1CC#CCC2C(C1)O2 |
Synonymes |
9-Oxabicyclo[6.1.0]non-3-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)








